REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][C:13](=[O:15])[NH:12][C:11](=[O:16])[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+].CS([CH2:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=O)=O>CN(C)C=O>[C:1]([N:9]1[CH2:10][C:11](=[O:16])[N:12]([CH2:24][CH2:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:13](=[O:15])[CH2:14]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC(NC(C1)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium methylate
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the reaction medium is added
|
Type
|
CUSTOM
|
Details
|
Evaporation to dryness
|
Type
|
ADDITION
|
Details
|
the residue is taken up in a mixture of water and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The decanted organic phase is dried over dry sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
leaves an oily residue which
|
Type
|
CUSTOM
|
Details
|
is purified by silica column chromatography (elutrient: toluene/ethyl acetate 7/3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |